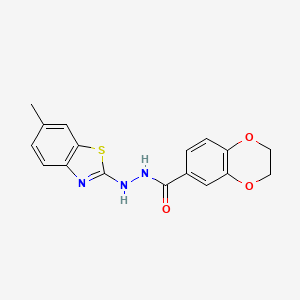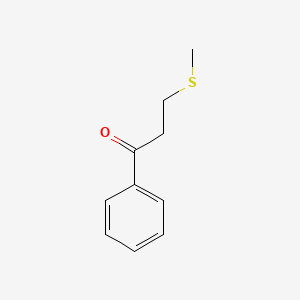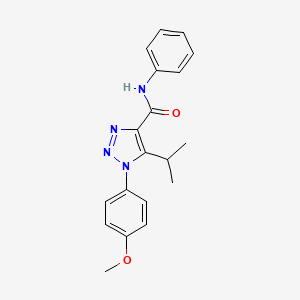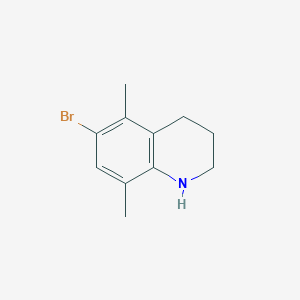
N'-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N’-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide” is a complex organic molecule that contains several functional groups and rings. It has a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a 1,4-benzodioxine ring, which is a type of ether .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazole and 1,4-benzodioxine rings would likely contribute to the compound’s stability and may influence its reactivity .Applications De Recherche Scientifique
Insecticidal Activity
Research indicates significant insecticidal activity associated with benzothiazole derivatives. For instance, analogues synthesized with variations in the benzodioxole and benzodioxane moieties, including structures similar to the one , have shown high insecticidal activities against pests like the common cutworm (Spodoptera litura F), with efficacy comparable to commercial insecticides (Sawada et al., 2003).
Antitumor Activity
Benzothiazole derivatives have been explored for their antitumor properties, with some compounds exhibiting selective growth inhibitory properties against various human cancer cell lines. The metabolic formation and structural modifications of these compounds play a crucial role in their mode of action against cancer cells, highlighting their potential as novel antitumor agents (Kashiyama et al., 1999).
Antimicrobial Agents
Microwave-assisted synthesis of benzothiazole derivatives has yielded compounds with moderate to significant antimicrobial activities, including antibacterial and antifungal effects. The lipophilicity of these compounds, particularly the N-methyl analogues, has been found to influence their antibacterial activity, underscoring their potential as antimicrobial agents (Ahmad et al., 2011).
Anticancer Agents
Further studies on benzothiazole acylhydrazones have revealed their anticancer potential, with synthesized derivatives showing probable anticancer activity against various cancer cell lines through cytotoxic activity and inhibition of DNA synthesis. This research suggests that substitutions on the benzothiazole scaffold can significantly affect their antitumor properties (Osmaniye et al., 2018).
Corrosion Inhibition
Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects against steel in acidic solutions. The electrochemical studies indicate that these compounds can offer significant protection against corrosion, potentially due to their ability to adsorb onto metal surfaces. This application highlights the versatility of benzothiazole derivatives beyond biological activities, extending into material science (Hu et al., 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N'-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-10-2-4-12-15(8-10)24-17(18-12)20-19-16(21)11-3-5-13-14(9-11)23-7-6-22-13/h2-5,8-9H,6-7H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNNQUSNNYFZQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[{2-[(2-methoxyphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2832246.png)



![4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione](/img/no-structure.png)
![N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2832255.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-5-(1,2-dithiolan-3-yl)pentanamide](/img/structure/B2832257.png)


![N-benzyl-2-({4-ethyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2832261.png)

![N-[4-[[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2832263.png)

![Ethyl 2-({5-[(4-methoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate](/img/structure/B2832265.png)